pyrimidine-4-sulfonyl chloride
Overview
Description
pyrimidine-4-sulfonyl chloride is a chemical compound belonging to the class of sulfonyl chlorides. It is a versatile reagent used in various chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and dyes. The molecular formula of this compound is C4H3ClN2O2S, and it has a molecular weight of 178.597 g/mol .
Preparation Methods
The synthesis of pyrimidine-4-sulfonyl chloride typically involves the reaction of pyrimidine derivatives with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride. Industrial production methods often involve the use of phosphorus pentachloride as a chlorinating agent to convert pyrimidine-4-sulfonic acid to this compound .
Chemical Reactions Analysis
pyrimidine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation and Reduction: While it is primarily used in substitution reactions, it can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include amines, alcohols, and bases such as triethylamine. Reactions are often carried out in solvents like dichloromethane or tetrahydrofuran.
Major Products: The major products formed from these reactions are sulfonamide derivatives and sulfonate esters.
Scientific Research Applications
pyrimidine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It is used in the development of drugs, particularly those targeting specific enzymes and receptors.
Industry: It is utilized in the production of dyes and other industrial chemicals .
Mechanism of Action
The mechanism of action of pyrimidine-4-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives. These reactions often target specific functional groups in biomolecules, thereby modifying their activity and interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
pyrimidine-4-sulfonyl chloride can be compared with other sulfonyl chlorides, such as pyridine-3-sulfonyl chloride and pyridine-4-sulfonyl chloride. While these compounds share similar reactivity, this compound is unique due to its pyrimidine ring structure, which imparts distinct chemical properties and reactivity. Similar compounds include:
Properties
IUPAC Name |
pyrimidine-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-1-2-6-3-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDGFROHAXYTTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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